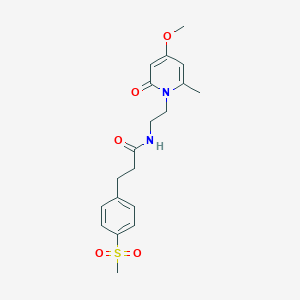

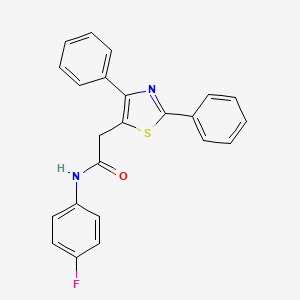

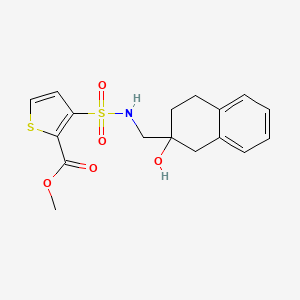

![molecular formula C18H16Br2N2O2S B2497463 (Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865162-63-6](/img/structure/B2497463.png)

(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzothiazole derivatives, including compounds similar to the one , often involves cyclization reactions, condensations, and substitutions. Procedures generally include the reaction of 2-aminothiophenol derivatives with carboxylic acids or their derivatives under various conditions. The synthesis approach can significantly influence the yield, purity, and properties of the final product. For benzothiazole derivatives, green chemistry approaches in water as a reaction medium have been highlighted for their environmental benefits and efficiency (Chidrawar, 2017).

Molecular Structure Analysis

Benzothiazole derivatives are known for their stable molecular structures with aromatic systems that contribute to their chemical and physical properties. The molecular structure of these compounds has been extensively studied using spectroscopic methods, including NMR and IR spectroscopy, to elucidate their conformation, electronic distribution, and functional group orientations. The presence of substituents on the benzothiazole ring can significantly affect the electronic properties and, consequently, the reactivity and interactions of these molecules (Boča, Jameson, & Linert, 2011).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and complexation with metals. These reactions are essential for the functionalization and application of these compounds in different fields. The reactivity is often modulated by the nature of substituents on the benzothiazole ring, which can introduce specific reactivity sites or stabilize certain intermediates. Additionally, the heterocyclic structure of benzothiazoles allows for unique electronic properties, making them suitable ligands in coordination chemistry (Rossi*, Bellina, Lessi, Manzini, & Perego, 2014).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, such as melting points, boiling points, solubility, and crystallinity, are crucial for their application in material science, pharmaceuticals, and chemical synthesis. These properties are influenced by molecular structure, intermolecular interactions, and the presence of functional groups. Studies have shown that modifications in the benzothiazole structure can lead to materials with desirable physical properties, including thermal stability and solubility in various solvents (Zhilitskaya, Shainyan, & О. Yarosh, 2021).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives, such as acidity/basicity, reactivity towards different reagents, and stability under various conditions, are key factors in their application across different industries. The presence of electron-withdrawing or electron-donating groups on the benzothiazole ring can alter these properties, enabling the design of compounds with targeted chemical behaviors. This adaptability makes benzothiazole derivatives valuable in the development of new pharmaceuticals, agrochemicals, and materials (Mendieta-Wejebe et al., 2023).

Applications De Recherche Scientifique

Synthesis and Applications in Drug Development

Synthesis of Thiazole Derivatives : A study detailed the efficient synthesis of N-substituted benzamides with benzo[d]thiazol motifs, highlighting their potential as precursors in pharmaceutical synthesis. The process involves heterocyclization, showcasing the versatility of these compounds in organic synthesis and drug development (Saeed & Rafique, 2013) Synthesis of new N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides.

Antimicrobial and Antiviral Properties : Thiazolides, a class of drugs that include nitazoxanide and derivatives, exhibit broad-spectrum activity against viruses, bacteria, protozoan parasites, and proliferating mammalian cells. The research emphasizes the potential of these compounds in treating various infections and conditions, including their mechanisms of action and the importance of functional groups like bromo- and nitro-thiazolides (Hemphill, Müller, & Müller, 2012) Thiazolides, a Novel Class of Anti-Infective Drugs.

Anticonvulsant Activities : The quinazolino-benzothiazoles have been identified as effective anticonvulsant agents, with specific derivatives showing significant activity against seizures. This demonstrates the applicability of benzo[d]thiazol derivatives in developing treatments for neurological disorders (Ugale et al., 2012) Quinazolino-benzothiazoles: fused pharmacophores as anticonvulsant agents.

Novel Photodynamic Therapy (PDT) Applications

Photodynamic Therapy for Cancer : A zinc phthalocyanine derivative, modified with benzo[d]thiazol-ylidene groups, has been synthesized for photodynamic therapy (PDT), showing high singlet oxygen quantum yield. This highlights the role of benzo[d]thiazol derivatives in developing efficient photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020) The new zinc phthalocyanine having high singlet oxygen quantum yield.

Antifungal and Antibacterial Research

Antifungal and Antibacterial Agents : Novel benzamides with benzo[d]thiazol-2(3H)-ylidene) structures were synthesized and demonstrated to exhibit low to moderate antifungal activity. This research underscores the potential of such compounds in developing new antimicrobial agents (Saeed, Zaman, Jamil, & Mirza, 2008) Synthesis and Antifungal Activity of Some Novel N-(4-Phenyl-3-aroylthiazol-2(3H)-ylidene) Substituted Benzamides.

Mécanisme D'action

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit anti-tubercular activity, suggesting potential targets within the mycobacterium tuberculosis organism

Mode of Action

The exact mode of action of this compound is currently unknown. Benzothiazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with key amino acids within the target protein . This interaction can inhibit the function of the target, leading to the observed biological effects.

Biochemical Pathways

Benzothiazole derivatives have been implicated in a variety of biochemical pathways, including those involved in cell division and protein synthesis . The compound’s effect on these pathways could potentially lead to its observed biological activity.

Pharmacokinetics

Benzothiazole derivatives have been found to have good bioavailability in some studies

Result of Action

Similar benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that this compound may have similar effects

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Br2N2O2S/c1-2-24-10-9-22-15-8-7-12(19)11-16(15)25-18(22)21-17(23)13-5-3-4-6-14(13)20/h3-8,11H,2,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAPFPHSSXKDOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC=CC=C3Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Br2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

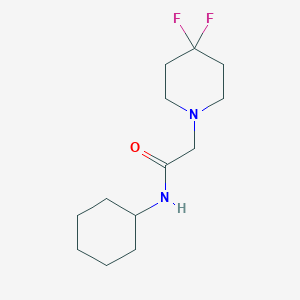

![3-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-N,2-dimethylbenzamide](/img/structure/B2497382.png)

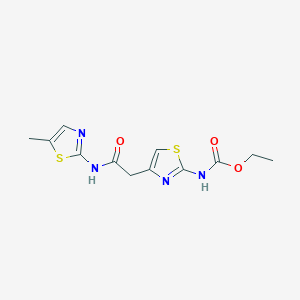

![3-Fluoro-6-(methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2497383.png)

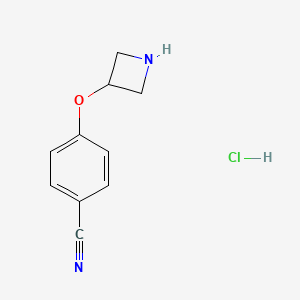

![3-[(4-Chlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole](/img/structure/B2497386.png)

![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide](/img/structure/B2497399.png)

![2-fluoro-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2497402.png)